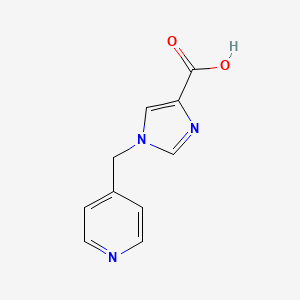

1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-1-3-11-4-2-8/h1-4,6-7H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIXYSVNNJLJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-(chloromethyl)pyridine with imidazole-4-carboxylic acid in the presence of a base like potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid with related compounds:

*Note: pKa and Log P values are estimated based on analogous compounds .

Key Research Findings

- Solubility : The target compound’s polarity (Log P ~0.5–1.0) suggests better aqueous solubility than phenyl or CF₃ derivatives but lower than pyrimidinyl analogs .

- Thermal Stability : Pyridine-containing derivatives generally exhibit higher thermal stability due to aromatic rigidity, advantageous for material science applications .

Biological Activity

1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring attached to an imidazole core, which is known for its diverse biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it can bind to certain proteins involved in disease processes, such as HIV integrase (IN) and LEDGF/p75 interactions. The inhibition of these interactions is crucial for developing antiviral therapies, particularly against HIV .

Biological Activities

This compound exhibits a range of biological activities:

Case Studies

Several studies have explored the biological activity of imidazole derivatives, including this compound:

- Antiviral Efficacy : In a study evaluating the efficacy of various imidazole derivatives against HIV, this compound was found to inhibit the IN-LEDGF/p75 interaction significantly, suggesting its potential as an antiviral agent .

- Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects of imidazole derivatives on human cancer cell lines, revealing that certain modifications to the imidazole structure enhanced their potency significantly. The compound's structural features were linked to improved selectivity and reduced toxicity .

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | Result |

|---|---|---|

| Antiviral | HIV IN inhibition assay | 33% - 89% inhibition |

| Anticancer | Cytotoxicity assay | IC50 values ranging from 2.76 µM to 9.27 µM |

| Antibacterial | Disk diffusion method | Moderate activity against S. aureus |

Q & A

Q. What are the established synthetic routes for 1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid, and what challenges are associated with its purification?

Methodological Answer: The compound can be synthesized via electrophilic substitution or alkylation reactions. For example, analogous imidazole derivatives are prepared using Vilsmeier-Haack reactions (for aldehyde intermediates) followed by oxidation to carboxylic acids . A key challenge is isolating the product from side reactions, such as over-alkylation. Purification typically involves recrystallization or column chromatography, with monitoring via HPLC (≥95% purity recommended for research use) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Methodological Answer: Structural characterization employs:

- NMR (¹H/¹³C) to confirm substituent positions on the imidazole and pyridine rings.

- FTIR to identify carboxylic acid (-COOH) and aromatic C-H stretches.

- X-ray crystallography for definitive confirmation of stereochemistry and hydrogen-bonding networks, as seen in related imidazole-carboxylic acid complexes .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal catalysts, solvents, and temperatures . This is critical for designing derivatives with tailored electronic properties (e.g., adjusting pyridine substituents for metal coordination) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., pKa, Log P) of this compound?

Methodological Answer: Discrepancies in pKa values (e.g., due to solvent effects or measurement techniques) require standardized protocols:

Q. How can coordination polymers or MOFs incorporating this compound be designed, and what structural discrepancies arise during crystallization?

Methodological Answer: The carboxylic acid group enables coordination with metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs. Design considerations:

- Ligand-to-metal ratio to control topology (e.g., 2D vs. 3D networks).

- Solvent selection to influence crystal packing, as polar solvents may disrupt π-π stacking between pyridine rings.

Discrepancies in reported crystal structures (e.g., bond angles) often stem from variations in crystallization conditions, resolved via Rietveld refinement or synchrotron XRD .

Q. What safety protocols are essential when handling this compound, and how do conflicting toxicity data impact risk assessment?

Methodological Answer:

- PPE : Gloves, lab coats, and eye protection are mandatory due to risks of skin/eye irritation .

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

Conflicting toxicity data (e.g., LD50 variations) necessitate cross-referencing multiple SDS sheets and conducting in vitro assays (e.g., Ames test) to assess mutagenicity .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data in studies involving this compound?

Methodological Answer: Variability in bioactivity (e.g., antimicrobial potency) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.